4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves multi-step reaction sequences starting from precursors such as methyl nicotinate or isonicotinic acid hydrazide. These processes typically include reactions with carbon disulfide, hydrazine hydrate, and various aromatic aldehydes under specific conditions to introduce different substituents to the core structure (Dave et al., 2007); (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives has been elucidated using single-crystal X-ray diffraction, revealing a complex arrangement of nitrogen atoms conducive to forming various bonds and interactions. This structural configuration supports its reactivity and the formation of coordination compounds with metals (García et al., 1986).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with formaldehyde and different aromatic amines, leading to a broad range of derivatives. These reactions enable the synthesis of compounds with potential antimicrobial, antitubercular, and other biological activities (Dave et al., 2007); (Hu et al., 2005).
Physical Properties Analysis
The physical properties of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol derivatives, including solubility, melting points, and crystalline structure, are closely related to their specific chemical modifications. These properties are critical for determining their suitability for various applications, including their use as corrosion inhibitors (Ansari et al., 2014).
Chemical Properties Analysis
The chemical behavior of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, including its reactivity towards different chemical agents and its ability to form complexes with metals, underscores its versatility in chemical synthesis and potential for developing novel compounds with desired biological or physical properties. Coordination complexes with metals such as nickel, copper, and zinc illustrate the ligand properties of this compound and its derivatives, contributing to the development of materials with potential utility in various domains (Haddad et al., 2013).
Scientific Research Applications
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Antidiabetic Agents
- Field : Medical and Pharmaceutical Research .
- Application : The compound is used in the synthesis of antidiabetic agents .
- Method : The compound is used to synthesize mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), using 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .
- Results : In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds .
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Antibacterial, Antifungal, and Antitubercular Agents
- Field : Medical and Pharmaceutical Research .
- Application : The compound is used in the synthesis of antibacterial, antifungal, and antitubercular agents .
- Method : The compound is synthesized using solid state microwave irradiation technique .
- Results : The synthesized compounds are characterized by UV-Visible, FTIR and GC-MS techniques .
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Histidine Biosynthesis Inhibitor
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Electrochemical Detection of Sulfhydryl Compounds
- Field : Chemical Research .
- Application : The compound is used in the electrochemical detection of sulfhydryl compounds .
- Method : The compound is used to modify a Silsesquioxane, which is then used for the electrochemical detection .
- Results : The modified Silsesquioxane shows good performance in the electrochemical detection of sulfhydryl compounds .
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Synthesis of Transition Metal Complexes
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Organometallic Polymers
- Field : Polymer Chemistry .
- Application : The compound is used in the synthesis of organometallic polymers .
- Method : The compound is used to synthesize mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), using 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .
- Results : The synthesized compounds were examined for in vitro alpha-amylase and alpha-glucosidase inhibitory activity .
-
Antioxidant Agents
- Field : Medical and Pharmaceutical Research .
- Application : The compound is used in the synthesis of antioxidant agents .
- Method : The compound is synthesized using solid state microwave irradiation technique .
- Results : The synthesized compounds are characterized by UV-Visible, FTIR and GC-MS techniques .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSNUXITFAAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357414 | |
Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
78027-00-6 | |
Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-(pyridin-3-yl)-4.5-dihydro-1H-1.2.4-triazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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